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Compound of Interest

Compound Name: 1-Cyclopropyl-ethanone oxime

Cat. No.: B1310792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Cyclopropyl-ethanone oxime (CAS No: 51761-72-9). The information is intended to support

research, development, and quality control activities involving this compound. All quantitative

data is presented in structured tables for ease of reference and comparison. Detailed

experimental protocols for the synthesis and characterization of the compound are also

included.

Spectroscopic Data
The following tables summarize the available spectroscopic data for 1-Cyclopropyl-ethanone
oxime.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.5-9.5 Singlet (broad) 1H N-OH

~1.8-1.9 Singlet 3H CH₃

~1.2-1.3 Multiplet 1H CH (cyclopropyl)

~0.6-0.8 Multiplet 4H CH₂ (cyclopropyl)
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Note: Experimental ¹H NMR data for 1-Cyclopropyl-ethanone oxime is not readily available in

the searched literature. The data presented is based on typical chemical shifts for similar

structures and predictions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~158 C=N

~15 CH (cyclopropyl)

~10 CH₃

~5 CH₂ (cyclopropyl)

Note: Specific experimental peak list is not fully available. The data is referenced from the

PubChem database entry for the compound.[1]

Table 3: IR Spectroscopic Data
Frequency (cm⁻¹) Vibration Mode Intensity

~3300-3100 O-H stretch Broad

~3080, ~3000 C-H stretch (cyclopropyl) Medium

~2950 C-H stretch (methyl) Medium

~1650 C=N stretch Medium

~1450 CH₂ scissoring Medium

~950 N-O stretch Medium

Note: This data is based on characteristic infrared absorption frequencies for oximes.

Table 4: Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

99 Base Peak [M]⁺

84 High [M-CH₃]⁺

69 Medium [M-NOH]⁺

58 High [C₃H₆N]⁺

41 High [C₃H₅]⁺

Note: The mass spectrum for 1-Cyclopropyl-ethanone oxime is available in the NIST

WebBook.[2] The fragmentation pattern is consistent with the structure.

Experimental Protocols
Synthesis of 1-Cyclopropyl-ethanone oxime
A general and widely applicable method for the synthesis of oximes is the reaction of a ketone

with hydroxylamine.[3] The following protocol is a representative procedure adapted for the

synthesis of 1-Cyclopropyl-ethanone oxime from cyclopropyl methyl ketone.

Materials:

Cyclopropyl methyl ketone

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium acetate (CH₃COONa) or Pyridine

Ethanol

Water

Diethyl ether or other suitable extraction solvent

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

cyclopropyl methyl ketone (1.0 eq) in ethanol.

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1-1.5

eq) and sodium acetate (1.1-1.5 eq). Alternatively, pyridine can be used as a base and

solvent.

Add the aqueous hydroxylamine hydrochloride/sodium acetate solution to the ethanolic

solution of the ketone.

The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g.,

60-80 °C) for a period ranging from 1 to 24 hours. The progress of the reaction should be

monitored by Thin Layer Chromatography (TLC).

After completion of the reaction, the ethanol is removed under reduced pressure using a

rotary evaporator.

Water is added to the residue, and the aqueous layer is extracted three times with diethyl

ether.

The combined organic extracts are washed with water and then with brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure to yield the crude 1-Cyclopropyl-ethanone oxime.

The crude product can be purified by recrystallization from a suitable solvent (e.g.,

ethanol/water, hexanes) or by column chromatography on silica gel.

Characterization Methods
The synthesized 1-Cyclopropyl-ethanone oxime should be characterized using the following

spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be

recorded on a spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent such

as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1310792?utm_src=pdf-body
https://www.benchchem.com/product/b1310792?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier-transform

infrared (FTIR) spectrometer. The sample can be analyzed as a neat film (if liquid) or as a

KBr pellet (if solid).

Mass Spectrometry (MS): The mass spectrum can be acquired using a mass spectrometer,

typically coupled with a gas chromatograph (GC-MS) for separation and identification.

Electron ionization (EI) is a common method for generating the mass spectrum.

Visualizations
The following diagram illustrates a typical experimental workflow for the synthesis and

characterization of 1-Cyclopropyl-ethanone oxime.
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Synthesis and Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1310792#spectroscopic-data-for-1-cyclopropyl-
ethanone-oxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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